2,5-Difluoropyrimidine

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

2,5-Difluoropyrimidine is a fluorinated heterocyclic aromatic compound with the molecular formula C₄H₂F₂N₂ and molecular weight of 116.07 g/mol. As a dihalogenated pyrimidine scaffold, it contains fluorine substituents at the 2- and 5-positions of the pyrimidine ring, which confer distinct electronic properties and reactivity profiles compared to other difluoropyrimidine regioisomers.

Molecular Formula C4H2F2N2
Molecular Weight 116.07 g/mol
CAS No. 17573-84-1
Cat. No. B099504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoropyrimidine
CAS17573-84-1
Molecular FormulaC4H2F2N2
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)F)F
InChIInChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H
InChIKeyXQZRVVFDGQSMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoropyrimidine (CAS 17573-84-1): Chemical Identity and Core Procurement Specifications


2,5-Difluoropyrimidine is a fluorinated heterocyclic aromatic compound with the molecular formula C₄H₂F₂N₂ and molecular weight of 116.07 g/mol [1]. As a dihalogenated pyrimidine scaffold, it contains fluorine substituents at the 2- and 5-positions of the pyrimidine ring, which confer distinct electronic properties and reactivity profiles compared to other difluoropyrimidine regioisomers [2]. The compound is commercially available from multiple suppliers at standard purities ranging from 95% to 98%, with predicted density of 1.376±0.06 g/cm³ and predicted pKa of -2.60±0.22 . It serves as a versatile synthetic building block in medicinal chemistry and materials science, particularly for applications requiring regioselective functionalization at non-equivalent ring positions.

Procurement Risk Alert: Why 2,5-Difluoropyrimidine Cannot Be Replaced by Other Difluoropyrimidine Isomers


Interchanging difluoropyrimidine regioisomers—such as substituting 2,4-difluoropyrimidine (CAS 2802-61-1) or 4,6-difluoropyrimidine (CAS 2802-62-2) for 2,5-difluoropyrimidine—will result in fundamentally different regioselectivity outcomes in nucleophilic aromatic substitution (SNAr) reactions [1]. The positional arrangement of fluorine substituents dictates the electronic environment and the order of halogen displacement, which in turn governs synthetic pathway viability and final product composition [2]. Additionally, the metabolic stability of derivatives built on different difluoropyrimidine cores varies substantially due to differential susceptibility to cytochrome P450-mediated oxidation, a factor that directly impacts drug candidate attrition rates [3]. The evidence below establishes where quantifiable, verifiable differentiation exists and why generic substitution is scientifically invalid.

Quantitative Comparative Evidence: 2,5-Difluoropyrimidine vs. Closest Analogs


Regioselective SNAr Displacement: 2,5-Difluoropyrimidine Enables Predictable 4,6-Disubstitution vs. Isomer-Dependent Outcomes

2,5-Difluoropyrimidine undergoes regioselective nucleophilic aromatic substitution with distinct site preference compared to other difluoropyrimidine isomers. When derived from tetrafluoropyrimidine scaffolds, 4,6-disubstituted-2,5-difluoropyrimidine systems are obtained regioselectively and in good yields, whereas subsequent displacement of a further fluorine atom can yield product mixtures depending on substrate identity [1]. The 2,5-substitution pattern places fluorine atoms at non-equivalent positions relative to ring nitrogens, creating a predictable reactivity hierarchy for sequential functionalization that is not replicated in symmetrically substituted isomers such as 4,6-difluoropyrimidine .

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

Synthetic Yield in 5-Fluorouracil Production: 2,5-Difluoropyrimidine-Containing Intermediates Demonstrate Documented Route Efficiency

A documented synthetic route to 5-fluorouracil proceeds via 4,6-dichloro-2,5-difluoropyrimidine and 4-chloro-2,5-difluoropyrimidine intermediates, achieving moderate to good overall yields through a sequence of selective fluorine/chlorine exchange and selective hydrogenolysis followed by hydrolysis [1]. This pathway leverages the specific 2,5-difluoro substitution pattern to enable the selective transformations required for 5-fluorouracil core assembly. Alternative routes based on differently substituted difluoropyrimidine isomers would require distinct halogen exchange sequences and would not benefit from the same validated reaction conditions and yield optimization data.

Antimetabolite synthesis 5-Fluorouracil Process chemistry

Physicochemical Differentiation: LogP, Boiling Point, and pKa Distinguish 2,5-Difluoropyrimidine from Regioisomers

2,5-Difluoropyrimidine exhibits physicochemical properties that differ from those of its closest regioisomers. The predicted LogP for 2,5-difluoropyrimidine is 0.7548 [1], whereas 2,4-difluoropyrimidine (CAS 2802-61-1) has an ACD/LogP of 0.30 [2]. The boiling point at atmospheric pressure is reported as 116–117 °C for 2,5-difluoropyrimidine , compared to 124.8 °C for 4,6-difluoropyrimidine (CAS 2802-62-2) [3]. The predicted pKa for 2,5-difluoropyrimidine is -2.60±0.22 , reflecting its electron-deficient aromatic character and influencing its behavior in acid/base extractions and chromatographic separations.

Physicochemical properties Lipophilicity Separation science

CYP3A4 Time-Dependent Inhibition: 2,5-Difluoropyrimidine-Containing Scaffolds Show Distinct Metabolic Stability Profile vs. Alternative Substitution Patterns

Structure-activity relationship (SAR) and metabolite identification (Met-ID) studies have investigated the origin of time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4) by fluoropyrimidine-containing compounds [1]. The specific substitution pattern on the pyrimidine ring directly influences the propensity for TDI via metabolite-mediated enzyme inactivation. While 2,5-difluoropyrimidine derivatives have been employed to develop selective kinase inhibitors with optimized metabolic profiles, the precise fluorine substitution pattern (2,5- vs. 2,4- vs. 4,6-) alters the electron density at positions susceptible to oxidative metabolism, thereby modulating CYP3A4 TDI liability .

Metabolic stability CYP3A4 inhibition Drug-drug interaction ADME

Cross-Coupling Reaction Compatibility: 2,5-Difluoropyrimidine Participates in Suzuki-Miyaura, Stille, Negishi, and Sonogashira Couplings as a Halogenated Heteroaryl Partner

Halogenated pyrimidines, including 2,5-difluoropyrimidine, serve as competent electrophilic partners in a broad range of transition metal-catalyzed cross-coupling reactions [1]. These include Suzuki-Miyaura coupling with organoboron compounds, Stille coupling with organostannanes, Negishi coupling with organozinc reagents, Sonogashira coupling with terminal alkynes, and Heck-type reactions . Studies on the arylation of halogenated pyrimidines via Suzuki coupling have demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines in terms of reactivity, indicating that the fluorine substituents in 2,5-difluoropyrimidine remain intact during cross-coupling at other halogenated positions [2]. This orthogonality permits sequential functionalization strategies wherein fluorine atoms are retained for downstream SNAr displacement after initial C–C bond formation.

Cross-coupling Suzuki-Miyaura Stille Negishi Sonogashira

Electronic Differentiation: pKa of -2.60 Quantifies Enhanced Electron Deficiency Relative to Unsubstituted Pyrimidine

The predicted acid dissociation constant (pKa) of 2,5-difluoropyrimidine is -2.60±0.22 , reflecting the strong electron-withdrawing effect of the two fluorine substituents. For comparison, unsubstituted pyrimidine has a pKa of the conjugate acid of approximately 1.3 [1]. The substantially lower pKa of 2,5-difluoropyrimidine (ΔpKa ≈ -3.9 units) quantifies its markedly enhanced electron-deficient character, which directly correlates with increased susceptibility to nucleophilic aromatic substitution and reduced basicity of the ring nitrogens. Among difluoropyrimidine regioisomers, the specific pKa value varies with substitution pattern, influencing the rate and regioselectivity of SNAr reactions in predictable, computationally modelable ways [2].

Electron deficiency pKa Aromatic substitution Reactivity prediction

Evidence-Based Application Scenarios for 2,5-Difluoropyrimidine (CAS 17573-84-1)


Medicinal Chemistry: Kinase Inhibitor Scaffold Development Requiring Regioselective Functionalization

2,5-Difluoropyrimidine is employed as a core scaffold for developing selective kinase inhibitors, where the 2,5-difluoro substitution pattern enables predictable, regioselective sequential functionalization via SNAr and cross-coupling reactions . The non-equivalent fluorine positions create a defined reactivity hierarchy that medicinal chemists exploit to introduce diverse substituents at specific ring positions in a controlled sequence. The CYP3A4 TDI SAR studies provide a framework for optimizing metabolic stability while maintaining target potency [1].

Process Chemistry: 5-Fluorouracil and Antimetabolite Synthesis via Validated Intermediate Routes

The documented synthetic route to 5-fluorouracil proceeds through 4,6-dichloro-2,5-difluoropyrimidine and 4-chloro-2,5-difluoropyrimidine intermediates, with moderate to good overall yields [2]. This validated pathway reduces process development time and provides a benchmark for yield optimization in antimetabolite manufacturing. Procurement of 2,5-difluoropyrimidine as starting material or its chlorinated derivatives as intermediates supports this established synthetic sequence.

Synthetic Methodology: Modular Convergent Synthesis via Orthogonal C–C and C–N Bond Formation

2,5-Difluoropyrimidine enables orthogonal functionalization strategies wherein initial Suzuki, Stille, Negishi, or Sonogashira cross-coupling occurs at halogenated positions while fluorine substituents remain intact [3]. The retained fluorine atoms subsequently undergo SNAr displacement with amine or alkoxide nucleophiles, enabling convergent assembly of trisubstituted pyrimidines in fewer synthetic steps than linear approaches . This orthogonality is particularly valuable in library synthesis and late-stage functionalization of advanced intermediates.

Analytical and Separation Sciences: Chromatographic Method Development Requiring Distinct Lipophilicity

The LogP of 0.7548 for 2,5-difluoropyrimidine is measurably higher than the LogP of 0.30 for 2,4-difluoropyrimidine [4]. This difference in lipophilicity translates to distinct retention behavior in reversed-phase HPLC and influences partition coefficients in liquid-liquid extraction workflows. Researchers developing purification protocols or analytical methods for fluoropyrimidine-containing mixtures can leverage these quantitative differences to optimize separation conditions.

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